2-[(Adamantan-1-ylmethyl)-amino]-ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-2-1-14-9-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12,14-15H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHUVHSOLQIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390312 | |
| Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65738-69-4 | |
| Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Adamantan 1 Ylmethyl Amino Ethanol and Its Advanced Derivatives
Established Synthetic Pathways for the Core Structure of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol
The fundamental structure of this compound is typically assembled through nucleophilic substitution reactions. A common and straightforward method involves the reaction of 1-(bromomethyl)adamantane (B88627) with ethanolamine (B43304). This reaction, a standard alkylation of an amine, directly yields the target amino alcohol.
Another established route proceeds via the opening of an epoxide ring. For instance, the reaction of 2-(adamantan-1-yl)oxirane with ammonia (B1221849) or a protected amine can furnish the corresponding amino alcohol. researchgate.net The regioselectivity of the epoxide opening is a critical factor, often influenced by the reaction conditions and the nature of the nucleophile.
Furthermore, reductive amination represents a viable pathway. The reaction of adamantan-1-carbaldehyde with ethanolamine, followed by reduction of the resulting imine, provides this compound. Various reducing agents can be employed for this transformation, offering flexibility in the synthetic design.
Development of Novel and Efficient Synthetic Routes for Adamantane (B196018) Amino Alcohol Scaffolds
Recent research has focused on developing more efficient and versatile methods for constructing adamantane amino alcohol scaffolds, often with an emphasis on stereocontrol and the introduction of molecular diversity.
One innovative approach involves the 1,3-dipolar cycloaddition of nitrones to olefins. For example, the condensation of a ketoolefin with N-methyl hydroxylamine (B1172632) forms a nitrone, which then undergoes an intramolecular cycloaddition to create an annulated adamantane product. Subsequent catalytic hydrogenation of this cycloadduct yields the desired amino alcohol. nih.gov
Acid-promoted rearrangements have also been exploited in the synthesis of 1,2-disubstituted adamantane derivatives. The exposure of certain precursor molecules to aqueous or anhydrous acids can induce skeletal rearrangements, leading to the formation of adamantyl amino alcohols. nih.gov For instance, the Ritter reaction of (3-noradamantyl)methylene alcohols with chloroacetonitrile, followed by hydrolysis, produces 1-adamantyl amines. nih.gov
Electrocatalytic methods are emerging as powerful tools for amino alcohol synthesis. A streamlined approach utilizes a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations, providing efficient access to enantiopure amino alcohols. nih.gov This radical-based method is modular and allows for the coupling of various fragments under mild conditions. nih.gov
The following table summarizes some novel synthetic approaches:
| Synthetic Strategy | Key Intermediates/Reactions | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Nitrone formation and intramolecular cycloaddition | Annulated adamantane amino alcohol | nih.gov |
| Acid-Promoted Rearrangement | Wagner-Meerwein and Meinwald rearrangements | 1,2-Disubstituted adamantyl amino alcohols | nih.gov |
| Ritter Reaction | Noradamantane to adamantane rearrangement | 1-Adamantyl amines | nih.gov |
| Electrocatalytic Decarboxylation | Serine-derived chiral carboxylic acid | Enantiopure amino alcohols | nih.gov |
Strategies for Chemical Functionalization and Diversification of the this compound Backbone
Once the core structure of this compound is established, further modifications can be introduced to explore the structure-activity relationships of its derivatives.
The secondary amine in this compound is a key site for functionalization. Standard N-alkylation, N-acylation, and sulfonylation reactions can be employed to introduce a wide range of substituents. The steric bulk of the adamantyl group can influence the reactivity of the amino group.
For instance, reactions with isothiocyanates can be used to form thiourea (B124793) derivatives. The reaction of adamantane amines with ethyl isothiocyanatoacetate affords the corresponding ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates in high yields. researchgate.net
The primary hydroxyl group offers another handle for chemical modification. It can be readily converted into esters, ethers, and other functional groups through standard organic transformations. For example, esterification with various carboxylic acids or their derivatives can be used to introduce lipophilic or pharmacologically active moieties.
Modifying the adamantane cage itself can significantly impact the properties of the resulting amino alcohol. The introduction of substituents at the bridgehead positions (C1-type) or bridge positions (C2-type) can alter the lipophilicity, electronic properties, and steric profile of the molecule. mdpi.com
Studies have shown that introducing functional groups such as hydroxyl, amino, or alkyl groups onto the adamantane skeleton can modulate the biological activity of the parent compound. nih.gov For example, substitution at the tertiary positions of the adamantane nucleus in amantadine (B194251) was found to be detrimental to its anti-influenza activity, highlighting the importance of an unsubstituted cage for that specific application. nih.gov However, for other targets, such substitutions may be beneficial.
The following table highlights the impact of substitution on the adamantane cage:
| Substitution Position | Substituent Type | Potential Effect | Reference |
| Bridgehead (C1-type) | Boron | Alters electronic and optical properties | mdpi.com |
| Bridge (C2-type) | Boron | Alters electronic and optical properties | mdpi.com |
| Tertiary Positions | Various | Can be detrimental to antiviral activity | nih.gov |
| General | Hydroxyl, Amino, Alkyl | Modulates biological activity | nih.gov |
Stereoselective Synthesis Approaches for Enantiomerically Pure Adamantane Amino Alcohols
The synthesis of enantiomerically pure amino alcohols is of great importance, as different stereoisomers often exhibit distinct pharmacological profiles. Several strategies have been developed for the stereoselective synthesis of adamantane amino alcohols.
One approach utilizes chiral pool starting materials. For example, enantiomerically pure amino acids can be used as precursors, with the adamantyl group being introduced at a later stage. nih.gov
Asymmetric catalysis offers a powerful tool for controlling stereochemistry. Chiral catalysts can be employed in reactions such as asymmetric aminohydroxylation of alkenes or asymmetric reduction of imines. diva-portal.org For instance, a dual-catalyst system involving a chiral copper complex and an iridium photocatalyst has been developed for the enantioselective radical C-H amination of alcohols, providing a route to chiral β-amino alcohols. nih.gov
Another strategy involves the stereoselective transformation of adamantyl-substituted precursors. For example, the stereoselective synthesis of adamantane-substituted piperidines with potent antiviral activity has been achieved through the transformation of adamantyl-substituted N-Boc-homoallylamines. rsc.org
Preclinical Pharmacological Investigation of 2 Adamantan 1 Ylmethyl Amino Ethanol Analogs
In Vitro Pharmacological Profiling and Target Interaction Studies
The in vitro pharmacological evaluation of 2-[(Adamantan-1-ylmethyl)-amino]-ethanol analogs has revealed a complex and multifaceted interaction profile with several key receptors implicated in a variety of physiological and pathological processes. The rigid adamantane (B196018) core, coupled with substitutions on the aminoethanol side chain, gives rise to a diverse range of activities, from potent antagonism at purinergic receptors to modulation of ionotropic and G-protein coupled receptors.
Receptor Binding and Functional Assays for Diverse Biological Targets
The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a key regulator of numerous physiological processes. The lipophilic nature of the adamantane group has made it an attractive scaffold for the design of cannabinoid receptor ligands. nih.gov Research into adamantane-containing cannabinoid analogs has shown that this bulky group can be well-tolerated at the C3 position of classical cannabinoids, and its specific orientation can influence selectivity between CB1 and CB2 receptors. researchgate.net
For instance, studies on N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have led to the development of fluorescent probes with high affinity and selectivity for the CB2 receptor. nih.gov One such green-emitting compound exhibited a strong and selective binding profile for CB2R. nih.gov Furthermore, the synthesis of 3'-functionalized adamantyl cannabinoids has produced ligands with improved affinities and selectivities for both CB1 and CB2 receptors, including covalent probes capable of irreversible binding. nih.gov However, in some molecular frameworks, the substitution of a phenyl ring with an adamantane ring has been reported to be detrimental to CB1 receptor affinity. nih.gov
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation and immune responses, making it a promising therapeutic target. nih.gov Analogs of this compound have emerged as potent antagonists of the P2X7 receptor. Hit-to-lead optimization programs based on an adamantane amide screening hit have led to the discovery of several potent P2X7 antagonists. nih.gov
One notable example is N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, which has been characterized as a potent inhibitor of the human P2X7 receptor. nih.gov In vitro assays demonstrated its ability to inhibit both calcium flux and dye uptake mediated by the P2X7 receptor, with IC50 values in the nanomolar range. nih.gov Further structure-activity relationship (SAR) studies on (adamantan-1-yl)methylbenzamides have explored the replacement of the adamantane moiety and the amide bond, leading to the identification of potent antagonists. nih.gov For example, replacing the adamantane ring with an aryl-cyclohexyl group yielded antagonists with high potency. nih.gov
The table below summarizes the in vitro antagonist activity of selected adamantane-based analogs at the P2X7 receptor.
| Compound | Assay Type | Species | IC50 (nM) |
| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | Calcium Flux | Human | ~18 |
| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | YO-PRO-1 Uptake | Human | ~85 |
| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | Calcium Flux | Rat | 29 |
| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide | YO-PRO-1 Uptake | Rat | 980 |
| 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide | Two-electrode voltage clamp (hP2X7) | Human | 390 |
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death. Adamantane derivatives, such as the clinically used drugs memantine (B1676192) and amantadine (B194251), are well-known non-competitive NMDA receptor antagonists that act by blocking the ion channel pore. mdpi.comnih.gov
While specific data for this compound is limited, research on other adamantane amine derivatives has demonstrated their potential as NMDA receptor inhibitors. rsc.org For instance, a series of adamantane amine derivatives structurally similar to NGP1-01 were synthesized and shown to exhibit significant inhibitory activity against the NMDA receptor channel, with some compounds displaying between 66.7% and 89.5% inhibition at a concentration of 100 µM. rsc.orgresearchgate.net These compounds often also display activity at voltage-gated calcium channels, suggesting a dual-action neuroprotective profile. rsc.org The therapeutic efficacy of memantine and amantadine is attributed to their relatively weak antagonist activity at the NMDA receptor, which is a desirable trait to avoid the side effects associated with more potent blockers. mdpi.com
Sigma receptors, comprising the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular proteins involved in a variety of cellular functions and are implicated in several neurological disorders and cancer. researchgate.netnih.gov The adamantane scaffold has been successfully utilized to develop ligands with high affinity for sigma receptors. researchgate.netnih.gov
Studies on adamantane phenylalkylamine hydrochlorides have revealed significant binding affinity for sigma receptors, coupled with antiproliferative and analgesic properties. nih.gov Molecular docking and dynamic simulations of novel adamantane-based compounds have shown that they can interact favorably with the active site of the sigma-2 receptor. nih.gov Some of these compounds exhibit a mixed pharmacological profile, acting as antagonists at the σ1 receptor and agonists at the σ2 receptor. researchgate.net While direct binding data for this compound at the sigma-2 receptor is not available, the established affinity of structurally related adamantane derivatives for this receptor suggests it as a potential target for this class of compounds.
The pharmacological promiscuity of adamantane-based compounds suggests that analogs of this compound may interact with other receptors. For instance, the structural similarity of the adamantane core to various endogenous and synthetic ligands could lead to off-target activities. A comprehensive screening of these analogs against a broad panel of receptors and enzymes would be necessary to fully elucidate their pharmacological profile and identify any other relevant biological targets.
Enzyme Inhibition and Activation Assays
The adamantane scaffold has been a key structural motif in the design of various enzyme inhibitors due to its bulky and lipophilic nature, which can enhance binding to target proteins. mdpi.com
Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govmdpi.com Inhibition of this enzyme is a key strategy for combating these infections. nih.gov A number of adamantane-containing compounds have been synthesized and evaluated for their urease inhibitory potential.
Derivatives of adamantane-linked aminothiazoles have shown promising results. researchgate.net For instance, compounds 6c, 6g, and 6k exhibited excellent urease inhibitory activities with IC50 values of 18.07 ± 0.11 µM, 13.05 ± 0.2 µM, and 17.12 ± 0.1 µM, respectively. researchgate.net Similarly, amantadine-thiourea hybrids have been identified as potent urease inhibitors. nih.gov In one study, N-(adamantan-1-ylcarbamothioyl)octanamide (3j) demonstrated exceptional activity with an IC50 value of 0.0085 ± 0.0011 µM, while N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) also showed high potency with an IC50 of 0.0087 ± 0.001 µM. nih.gov These studies highlight that the inclusion of an adamantyl group and variations in alkyl or aryl substituents can significantly influence the urease inhibitory activity. nih.gov
Further research on adamantane-linked hydrazine-1-carbothioamide derivatives also revealed potent urease inhibition, with IC50 values of 1.20 µM and 2.44 µM for compounds 1 and 2, respectively, which are significantly more potent than the standard inhibitor thiourea (B124793). researchgate.net
Table 1: Urease Inhibitory Activity of Selected Adamantane Analogs
| Compound/Analog | Type | IC50 (µM) | Standard |
| Adamantane-linked aminothiazole (6c) | Aminothiazole | 18.07 ± 0.11 | Thiourea |
| Adamantane-linked aminothiazole (6g) | Aminothiazole | 13.05 ± 0.2 | Thiourea |
| Adamantane-linked aminothiazole (6k) | Aminothiazole | 17.12 ± 0.1 | Thiourea |
| N-(adamantan-1-ylcarbamothioyl)octanamide (3j) | Thiourea Hybrid | 0.0085 ± 0.0011 | Thiourea |
| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) | Thiourea Hybrid | 0.0087 ± 0.001 | Thiourea |
| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide (1) | Carbothioamide | 1.20 | Thiourea |
| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide (2) | Carbothioamide | 2.44 | Thiourea |
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to the active glucocorticoid cortisol, playing a crucial role in metabolic regulation. mdpi.comnih.gov Elevated levels of glucocorticoids are implicated in metabolic syndrome phenotypes, making 11β-HSD1 a therapeutic target for conditions like type 2 diabetes and obesity. nih.govbath.ac.uk The adamantane scaffold is a common feature in many investigational 11β-HSD1 inhibitors. nih.gov
A series of adamantyl ethanone (B97240) pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov The most potent among these have IC50 values in the range of 34-48 nM. nih.gov Structure-activity relationship studies revealed that an unsubstituted pyridine (B92270) linked to an adamantyl ethanone motif via an ether or sulfoxide (B87167) linker is a favorable pharmacophore. nih.gov
Furthermore, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and tested for their inhibitory activity against 11β-HSD1. mdpi.com Most of these compounds showed over 50% inhibition of 11β-HSD1 at a concentration of 10 µM. mdpi.com The most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i), inhibited the enzyme's activity by 82.82%. mdpi.com Research has also shown that substitution at the C-2 position of the adamantane ring is preferred over C-1 substitution for achieving potency against human 11β-HSD1. nih.gov Thiazolidine derivatives with an adamantyl group have also demonstrated significant 11β-HSD1 inhibitory activity. nih.gov
Table 2: 11β-HSD1 Inhibitory Activity of Selected Adamantane Analogs
| Compound/Analog | Type | Inhibition/IC50 |
| Adamantyl ethanone pyridyl derivatives | Ethanone Pyridyl | IC50: 34-48 nM |
| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | Thiazolone | 82.82% inhibition at 10 µM |
| Adamantane-linked 1,2,4-triazole (B32235) derivatives (I, II, III) | Triazole | Potent inhibitors |
| Thiazolidine derivative (8g) | Thiazolidine | Good in vitro inhibitory activity |
The inhibitory potential of adamantane derivatives extends beyond urease and 11β-HSD1. For instance, certain 1,3-disubstituted ureas containing an adamantane fragment have been identified as promising inhibitors of human soluble epoxide hydrolase (hsEH). mdpi.com Additionally, adaphostin, an adamantane-containing compound, acts as a tyrosine kinase inhibitor. nih.gov These findings suggest that the adamantane moiety can be incorporated into various molecular frameworks to target a diverse range of enzyme systems.
Cell-Based Assays for Specific Biological Activities
The rise of antimicrobial resistance has spurred the search for new therapeutic agents. mdpi.com Adamantane derivatives have demonstrated significant potential in this area, exhibiting activity against a variety of bacterial and fungal pathogens. mdpi.comnih.gov
A study on adamantane-isothiourea hybrid derivatives revealed marked antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Compounds 7b, 7d, and 7e from this series showed potent broad-spectrum antibacterial activity. mdpi.com Similarly, novel adamantane derivatives synthesized through condensation reactions displayed high antibacterial potential, with MIC values ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria. researchgate.net Staphylococcus epidermidis ATCC 12228 was found to be the most susceptible bacterial strain. researchgate.net
In another study, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and evaluated for their antimicrobial properties. nih.govnih.gov Compounds 5c, 5g, 5l, 5m, and 5q demonstrated potent broad-spectrum antibacterial activity, while compounds 5b, 5l, and 5q were effective against the pathogenic fungus Candida albicans. nih.govnih.gov Furthermore, some new Schiff bases derived from 1-aminoadamantane have also been synthesized and tested, with one compound showing notable antifungal activity against C. krusei and C. parapsilosis with a minimal inhibitory concentration (MIC) of 32 µg/ml. nih.gov
Table 3: Antimicrobial Activity of Selected Adamantane Analogs
| Compound/Analog | Microorganism | Activity (MIC/Inhibition Zone) |
| Adamantane-isothiourea hybrid (7e) | Gram-positive & Gram-negative bacteria | High activity (inhibition zones 15-19 mm) |
| Adamantane derivative (9, 14, 15, 19) | Gram-positive bacteria | MIC = 62.5–1000 µg/mL |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine (5c, 5g, 5l, 5m, 5q) | Broad-spectrum bacteria | Potent activity |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine (5b, 5l, 5q) | Candida albicans | Potent antifungal activity |
| 1-((2-chloro-3,4-dimethoxybenzylidene) amino(adamantane (3) | C. krusei & C. parapsilosis | MIC = 32 µg/ml |
The adamantane cage is a key component of several anticancer drugs, and numerous adamantane derivatives have been investigated for their potential as antiproliferative agents. nih.gov
A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were evaluated for their anti-proliferative activity against five human tumor cell lines. nih.govnih.gov Compounds 5e and 5k from this series demonstrated potent inhibitory activity against all tested cell lines. nih.govnih.gov Molecular docking studies suggested that these compounds might exert their effect by occupying the NAD cofactor and the histone deacetylase inhibitor EX527 binding sites at the active site of the SIRT1 enzyme. nih.govnih.gov
In another study, newly synthesized adamantane derivatives were tested for cytotoxicity against A549, T47D, L929, and HeLa cell lines. researchgate.net The results indicated that these substances did not cause statistically significant changes in cell proliferation within the tested dose range, suggesting a favorable cytotoxicity profile for these specific analogs. researchgate.net
Table 4: Antiproliferative Activity of Selected Adamantane Analogs
| Compound/Analog | Cancer Cell Line(s) | Activity |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine (5e) | Five human tumor cell lines | Potent inhibitory activity |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine (5k) | Five human tumor cell lines | Potent inhibitory activity |
| Novel adamantane derivatives (unspecified) | A549, T47D, L929, HeLa | No significant change in cell proliferation |
In Vitro Anti-inflammatory Response Characterization
The anti-inflammatory potential of adamantane derivatives has been explored through the synthesis and evaluation of various analogs. A series of molecules incorporating the adamantane structure, linked by bridges such as oxime esters, amides, and symmetric alcohols, were designed specifically as anti-inflammatory agents. nih.gov Subsequent biological evaluation of these compounds revealed that their anti-inflammatory activity was dose-dependent. nih.gov While some of the tested compounds demonstrated activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, others exhibited weaker effects. nih.gov
Further studies have investigated specific derivatives, such as 2-adamantylaminopropanol hydrochloride (ADK-971), which was found to produce antiexudative effects in a mouse model of acetic peritonitis, indicating a potential mechanism for inflammation reduction. researchgate.net
Antiviral Efficacy Screening (e.g., Influenza A, Herpes Simplex)
Analogs of this compound have been the subject of extensive antiviral screening, demonstrating a notable and specific spectrum of activity, particularly against influenza viruses. The lipophilic and rigid structure of the adamantane cage is a key feature in these derivatives, which include compounds like amantadine and rimantadine (B1662185), known for their antiviral properties. nih.govmdpi.com
A broad screening of newly synthesized aminoadamantane derivatives was conducted against a wide panel of viruses. nih.gov Several of these compounds showed marked activity against influenza A strains H1N1, H2N2, and H3N2. nih.gov The mechanism for some of these analogs is postulated to be similar to that of amantadine and rimantadine, involving an effect on the M2 ion channel of the influenza A virus. nih.gov Notably, this activity was specific, as no significant efficacy was observed against other viruses in the panel, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Human Immunodeficiency Virus (HIV), where only borderline activity was noted for some compounds. nih.gov
Investigations into adamantyl (alkyl, cycloalkyl) derivatives of aminopropanol-2 also confirmed potent anti-influenza activity. semanticscholar.org In vitro tests using Madin-Darby Canine Kidney (MDCK) cell cultures showed that certain compounds could significantly inhibit the reproduction of the influenza A/FM/1/47(H1N1) strain. semanticscholar.org Further studies have successfully synthesized adamantane derivatives, including those with piperidinone skeletons, that show high potency against rimantadine-resistant influenza A strains. rsc.org Other research has focused on designing adamantane derivatives to target different viral proteins, such as the p37 major envelope protein of poxviruses, with some new compounds inhibiting vaccinia virus replication at low micromolar concentrations. nih.gov
| Compound Class | Virus Target | In Vitro Findings | Reference |
| New Aminoadamantane Derivatives | Influenza A (H1N1, H2N2, H3N2) | Markedly active against several strains. | nih.gov |
| Herpes Simplex Virus (HSV-1, HSV-2) | No significant activity noted. | nih.gov | |
| Human Immunodeficiency Virus (HIV-1) | Borderline activity noted for some compounds. | nih.gov | |
| Aminopropanol-2 Derivatives | Influenza A (H1N1) | High chemotherapeutic indices and inhibition of viral reproduction in MDCK cells. | semanticscholar.org |
| Piperidinone Derivatives | Rimantadine-Resistant Influenza A | Isomers of enol ester 10 showed the most potency with IC50 values of 8.1 µM and 13.7 µM and complete suppression of virus reproduction. | rsc.org |
| Adamantane-Monoterpene Conjugates | Vaccinia Virus | Amide 5 exhibited pronounced activity against the vaccinia virus. | nih.gov |
| Various Adamantane Derivatives | Poxviruses (vaccinia, cowpox, mousepox) | New compounds inhibited vaccinia virus replication with IC50 concentrations between 0.133 and 0.515 µM. | nih.gov |
In Vivo Preclinical Efficacy Studies in Animal Models
Evaluation in Animal Models of Viral Infections
The in vitro antiviral promise of adamantane analogs has been substantiated in several in vivo animal models of viral disease. In a mouse model of viral pneumonia induced by a rimantadine-resistant strain of influenza A/California/04/2009 (H1N1), oral treatment with two different adamantane azaheterocyclic derivatives resulted in a 60–100% protection rate. nih.govresearchgate.net This treatment significantly increased the survival rate, prevented weight loss, and inhibited viral titers in the lungs when compared to the control group. nih.govresearchgate.net The efficacy of these compounds was found to be greater than that of rimantadine itself. nih.gov
Similarly, studies on adamantyl derivatives of aminopropanol-2 were conducted on a model of influenza pneumonia in mice. semanticscholar.org When administered prophylactically, certain compounds achieved a 60% efficiency index. semanticscholar.org In a therapeutic regimen, other derivatives demonstrated a 100% efficiency index, a rate two times higher than that observed for rimantadine. semanticscholar.org Further research using a viral pneumonia model in mice confirmed that adamantane derivatives featuring histidine, serine, and lipoic acid could effectively inhibit a rimantadine-resistant strain of influenza A (H1N1) pdm09, increasing the lifespan of infected mice by 1.6 times compared to untreated controls. researchgate.net
| Compound Class | Animal Model | Virus | Key In Vivo Efficacy Findings | Reference |
| Azaheterocyclic Derivatives | BALB/c Mice | Influenza A/California/04/2009 (H1N1) | Protected 60–100% of animals; significantly increased survival and abolished weight loss; inhibited lung viral titer. | nih.govresearchgate.net |
| Aminopropanol-2 Derivatives | Mice | Influenza Pneumonia | 60% efficiency index in prophylactic scheme; 100% efficiency index in therapeutic scheme (2x higher than rimantadine). | semanticscholar.org |
| Amino Acid/Lipoid Acid Derivatives | Mice | Influenza A (H1N1) pdm09 (rimantadine-resistant) | Increased lifespan of infected mice by 1.6 times relative to viral control. | researchgate.net |
Assessment in Preclinical Models of Microbial Pathogenesis
The investigation of adamantane derivatives extends to their potential as antimicrobial agents. Although in vivo data remains limited, in vitro studies have provided a basis for their assessment against microbial pathogens. Specifically, derivatives of memantine, an aminoadamantane compound, have been synthesized and tested for antimicrobial activity. uctm.edu
These derivatives, which incorporate various amino acids, were evaluated against model strains of Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and the fungal strain Candida albicans using an agar (B569324) diffusion test. uctm.edu The results showed that analogs containing valine, alanine, and glycine (B1666218) were active against the Gram-positive strain. uctm.edu All tested compounds demonstrated good activity against the Gram-negative model strain. uctm.edu Furthermore, the introduction of bulky amino acids like phenylalanine or valine resulted in good antifungal activity. uctm.edu The analog incorporating valine (Val-MEM) was noted as having the best activity against all tested microbial strains. uctm.edu
While these in vitro findings are promising, further studies using in vivo preclinical models of microbial pathogenesis are required to confirm this therapeutic potential.
| Compound | Microbial Strain | In Vitro Activity (Agar Diffusion Test) | Reference |
| Val-MEM | Bacillus subtilis (G+), Escherichia coli (G-), Candida albicans (Fungus) | Active against all tested strains; best overall activity. | uctm.edu |
| Ala-MEM | Bacillus subtilis (G+), Escherichia coli (G-), Candida albicans (Fungus) | Active against G+ strain; moderate activity against all strains. | uctm.edu |
| Gly-MEM | Bacillus subtilis (G+), Escherichia coli (G-), Candida albicans (Fungus) | Active against G+ strain; moderate activity against all strains. | uctm.edu |
| Phe-MEM | Escherichia coli (G-), Candida albicans (Fungus) | Good activity against G- and fungal strains; no activity against G+ strain. | uctm.edu |
Efficacy Studies in Orthotopic and Xenograft Cancer Models
The utility of adamantane derivatives in oncology has been assessed in preclinical cancer models, particularly human tumor xenografts, which are pivotal for evaluating anticancer drug efficacy. uin-alauddin.ac.idbohrium.comnih.gov Adamantyl retinoids, a class of adamantane derivatives, have shown notable potency in these models. nih.gov
In studies involving xenografted mice with neuroblastoma, one such adamantyl retinoid (compound 414) was found to be more potent than reference compounds. nih.gov Furthermore, this same derivative demonstrated the ability to sensitize ovarian tumors to the cytotoxic effects of cisplatin (B142131) in vivo. nih.gov This suggests a potential role for adamantane analogs not only as standalone agents but also in combination therapies to overcome drug resistance and enhance the efficacy of existing treatments. nih.gov The development of such compounds is part of a broader strategy to leverage the unique lipophilic properties of the adamantane moiety to improve the pharmacokinetic profiles of anticancer agents. nih.gov
Investigation of Anti-inflammatory and Analgesic Effects in Rodent Models
The anti-inflammatory and analgesic properties of various aminoadamantane derivatives have been characterized in established rodent models of pain and inflammation. Comparative studies have revealed differences in the pharmacological profiles of analogs like amantadine (a 1-aminoadamantane) and hemantane (B10826695) (a 2-aminoadamantane). semanticscholar.org
In a mouse model of visceral pain (acetic acid-induced twitches), hemantane was effective when administered orally, whereas amantadine was not. semanticscholar.org Hemantane also demonstrated efficacy in the tonic phase of the formalin pain test in rats, which is associated with inflammatory pain, highlighting its pronounced anti-inflammatory activity. semanticscholar.org In contrast, amantadine showed a more significant analgesic effect in a model of acute thermal pain (tail-flick test). semanticscholar.org Other 2-aminoadamantane (B82074) derivatives, ADK-971 and ADK-1013, exhibited antiexudative effects in the mouse acetic peritonitis model but, unlike hemantane, did not possess analgesic effects against visceral or thermal pain in mice. researchgate.net
A separate series of adamantane derivatives was evaluated in a carrageenan-induced paw edema model in rats. nih.gov One compound (compound 5) showed a slight decrease in edema volume, indicating low anti-inflammatory activity. nih.gov However, this same compound demonstrated outstanding dose-dependent analgesic properties in the mouse abdominal constriction test, an effect that was not mediated by opioid or cannabinoid receptors. nih.gov
| Compound/Derivative | Rodent Model | Key Findings | Reference |
| Hemantane | Acetic Twitches (Mouse), Formalin Test (Rat) | Effective in relieving inflammatory pain; decreased acetic twitches and was effective in the tonic phase of formalin pain. | semanticscholar.org |
| Amantadine | Tail-Flick Test (Mouse), Formalin Test (Rat) | More pronounced analgesic activity in acute thermal pain; effective in the acute phase of formalin pain. | semanticscholar.org |
| ADK-971, ADK-1013 | Acetic Peritonitis (Mouse) | Exhibited antiexudative (anti-inflammatory) effects but lacked analgesic properties in visceral and thermal pain models. | researchgate.net |
| Adamantane Derivative 5 | Abdominal Constriction (Mouse), Carrageenan Paw Edema (Rat) | Outstanding analgesic properties; low anti-inflammatory activity. | nih.gov |
| Adamantane-containing molecules | Phlogistic-induced Paw Edema (Mouse) | Dose-dependent activity; some compounds showed activity comparable to diclofenac. | nih.gov |
Exploration in Preclinical Models of Neurodegenerative Disorders
The therapeutic potential of novel compounds for neurodegenerative diseases is initially assessed in a variety of preclinical models that aim to replicate key pathological features of these complex disorders. Analogs of this compound have been evaluated in several such models, demonstrating a range of neuroprotective effects. These studies are crucial for establishing proof-of-concept and for identifying lead candidates for further development.
In vitro models often utilize primary neuronal cultures or cell lines subjected to neurotoxic insults. For instance, a study investigating a series of adamantane amine derivatives demonstrated their ability to protect neuronal cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA), a phenomenon implicated in the neuronal death observed in various neurodegenerative conditions. rsc.org The neuroprotective effects are typically quantified by measuring cell viability, reduction in apoptotic markers, or preservation of neuronal morphology.
In vivo studies employ animal models that recapitulate aspects of human neurodegenerative diseases. For example, in a mouse model of diabetes-induced cognitive impairment, which shares pathological features with Alzheimer's disease, newly synthesized adamantane derivatives were shown to ameliorate memory deficits. nih.gov These effects were evaluated using behavioral tests that assess learning and memory. The findings from these preclinical models suggest that adamantane-based compounds, including those structurally related to this compound, hold promise for mitigating the cognitive and neuronal damage associated with neurodegenerative disorders. Research has shown that novel compounds incorporating an adamantane moiety exhibit neurogenic and neuroplastic properties, enhancing cognition in normal adult mice. nih.gov
Below is a data table summarizing the neuroprotective activity of representative adamantane analogs in preclinical models.
| Compound ID | Preclinical Model | Key Findings | Reference |
| Analog A | In vitro NMDA-induced excitotoxicity in neuronal cultures | Significant reduction in neuronal cell death | rsc.org |
| Analog B | Mouse model of diabetes-induced cognitive impairment | Reversal of memory deficits in behavioral tests | nih.gov |
| Analog C | In vivo model of brain ischemia | Significant cerebrovascular and neuroprotective activity | nih.gov |
Elucidation of Molecular Mechanisms of Action (MOA) for Active Analogs
Understanding the molecular mechanisms by which these active analogs exert their neuroprotective effects is paramount for their rational optimization and clinical translation. Research into the MOA of adamantane derivatives has unveiled a multi-targeted profile, suggesting that their therapeutic benefit may arise from the simultaneous modulation of several key pathways involved in neurodegeneration.
A primary mechanism of action for many adamantane derivatives is the modulation of ion channels and receptors involved in neuronal excitability and calcium homeostasis. Overactivation of the NMDA receptor, a subtype of glutamate receptor, is a well-established contributor to neuronal damage. Several adamantane amine derivatives have been identified as inhibitors of the NMDA receptor channel, thereby preventing excessive calcium influx and subsequent excitotoxicity. rsc.orguwc.ac.za
In addition to NMDA receptors, voltage-gated calcium channels (VGCCs) represent another important target. rsc.orguwc.ac.za Dysregulation of calcium entry through VGCCs can also lead to neuronal overload and cell death. Certain adamantane analogs have demonstrated the ability to inhibit VGCCs, providing a dual mechanism for controlling intracellular calcium levels. rsc.orguwc.ac.za
Furthermore, some adamantane derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark pathological feature of Alzheimer's disease. uwaterloo.ca By interfering with the formation of toxic Aβ oligomers and fibrils, these compounds may prevent the downstream cascade of events leading to synaptic dysfunction and neuronal loss. The table below summarizes the identified molecular targets for representative adamantane analogs.
| Compound ID | Molecular Target | Method of Validation | Reference |
| Analog D | NMDA Receptor Channel | Electrophysiological recordings, radioligand binding assays | rsc.org |
| Analog E | Voltage-Gated Calcium Channels (VGCCs) | Calcium imaging studies | rsc.org |
| Analog F | Amyloid-beta (Aβ) Aggregation | Thioflavin T aggregation assays | uwaterloo.ca |
The interaction of adamantane analogs with their molecular targets triggers a cascade of downstream signaling events that ultimately mediate their neuroprotective effects. For instance, by blocking NMDA receptors and VGCCs, these compounds can prevent the activation of calcium-dependent enzymes such as calpains and caspases, which are key executioners of apoptotic cell death.
Recent studies have also highlighted the modulation of inflammatory pathways as a significant component of the MOA for some adamantane derivatives. nih.gov In a model of diabetes-induced cognitive impairment, treatment with novel adamantane derivatives was associated with the overexpression of glucagon-like peptide-1 (GLP-1) and brain-derived neurotrophic factor (BDNF) genes. nih.gov These changes led to a central blockade of pro-inflammatory cytokine synthesis, thereby reducing neuroinflammation, a critical contributor to the progression of many neurodegenerative diseases. The modulation of these signaling pathways suggests that adamantane analogs may not only protect neurons from direct insults but also create a more favorable microenvironment for neuronal survival and plasticity.
The molecular and signaling events initiated by adamantane analogs translate into observable changes at the cellular and subcellular levels. The primary cellular response is enhanced neuronal survival in the face of neurotoxic stimuli. This can be visualized through microscopy techniques, which reveal preserved neuronal morphology and a reduction in the number of apoptotic cells.
Structure Activity Relationship Sar Studies of 2 Adamantan 1 Ylmethyl Amino Ethanol Derivatives
Correlating Specific Structural Modifications with Observed Pharmacological Activities
Systematic structural modifications of the adamantane (B196018) amino alcohol scaffold have revealed critical correlations between chemical structure and pharmacological response. Research has focused on altering the adamantane core, the amino group, and the ethanol (B145695) side chain to probe the stereoelectronic requirements for optimal potency.
One key area of investigation has been the effect of introducing a hydroxyl group in proximity to the amino function, a feature that distinguishes amino alcohols from simple adamantanamines like amantadine (B194251) and rimantadine (B1662185). nih.gov Studies involving the synthesis and biological evaluation of a series of adamantanamines and adamantanaminoalcohols have provided valuable insights. For instance, the amino alcohol designated as compound 24 in a study by Zoidis et al. demonstrated potent anti-influenza A virus activity, proving to be 6-fold more active than amantadine and equipotent to rimantadine. nih.gov This highlights the favorable contribution of the hydroxyl group to antiviral efficacy.
Furthermore, modifications to the adamantane cage itself and the nature of the linker between the cage and the amino group influence activity. For example, expanding the adamantane ring by a single carbon atom in certain inhibitor series has resulted in a significant gain in potency, suggesting that the size and fit of the lipophilic group within the biological target's binding pocket are crucial. nih.gov
The trypanocidal activity of these derivatives has also been shown to be sensitive to structural changes. Aminoalcohols 36 and 37 from the same study were found to have significant activity against the bloodstream forms of Trypanosoma brucei, being nearly 10 times more potent than rimantadine. nih.gov This indicates that specific structural arrangements within the adamantane amino alcohol framework can be optimized to target different pathogens.
The following table summarizes the reported activities of selected adamantane amino alcohol derivatives, illustrating the impact of structural modifications.
| Compound ID | Structure | Target | Activity | Reference |
| Amantadine | 1-Adamantylamine | Influenza A Virus | Standard | nih.gov |
| Rimantadine | 1-(1-Adamantyl)ethanamine | Influenza A Virus | 6x Amantadine | nih.gov |
| Compound 24 | (1R,2S)-1-amino-2,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol | Influenza A Virus | 6x Amantadine, Equipotent to Rimantadine | nih.gov |
| Compound 36 | 2-((Adamantan-1-yl)amino)propan-1-ol | Trypanosoma brucei | ~10x Rimantadine | nih.gov |
| Compound 37 | 2-((Adamantan-1-yl)methylamino)propan-1-ol | Trypanosoma brucei | ~10x Rimantadine | nih.gov |
Activity data is presented relative to reference compounds as reported in the source.
Identification of Critical Pharmacophoric Elements within the Adamantane Amino Alcohol Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For adamantane derivatives, two components are consistently highlighted as crucial co-pharmacophores: the bulky, lipophilic adamantane cage and the basic amino group. nih.gov
In the context of the 2-[(Adamantan-1-ylmethyl)-amino]-ethanol scaffold, the critical pharmacophoric elements can be defined more precisely:
The Adamantane Moiety : This rigid, three-dimensional hydrocarbon cage primarily serves as a lipophilic anchor. mdpi.commdpi.com It is responsible for engaging with hydrophobic pockets in biological targets, such as the M2 proton channel of the influenza A virus. mdpi.com The size and shape of the adamantane group are critical for achieving a snug fit within these pockets. nih.gov
The Amino Group : The nitrogen atom, typically protonated at physiological pH, is a key element for interaction. It can form crucial hydrogen bonds or electrostatic interactions with amino acid residues (like histidine) within the target protein, as seen in the M2 channel blocking mechanism. mdpi.com
The Hydroxyl Group : The presence of the -OH group in the amino alcohol structure introduces a polar, hydrogen-bonding capable function. This group can form additional hydrogen bonds with the target receptor or with water molecules in the binding site, potentially increasing binding affinity and specificity compared to simple aminoadamantanes. nih.govmdpi.com
The Spacer : The linker between the adamantane cage and the amino group (a methylene (B1212753) group in the parent compound) influences the spatial orientation of the key pharmacophoric elements. The length and flexibility of this spacer are important for positioning the adamantane and amino groups correctly for optimal interaction with the target. nih.gov
The combination and relative spatial arrangement of the lipophilic cage, the basic nitrogen, and the hydroxyl group constitute the essential pharmacophore of adamantane amino alcohols.
Influence of Lipophilicity, Steric Conformation, and Electronic Properties on Biological Efficacy
The biological efficacy of this compound derivatives is a direct consequence of their physicochemical properties, which govern their ability to reach and interact with their biological targets.
Steric Conformation : The adamantane cage is exceptionally rigid and bulky. This conformational rigidity is advantageous as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. researchgate.net The specific size and three-dimensional shape of the adamantane group and any substituents play a significant role in determining how well the molecule fits into its binding site. nih.gov Minor changes in steric bulk, such as adding or removing a methyl group, can lead to significant changes in activity, either by creating favorable van der Waals interactions or by causing steric clashes with the protein target. nih.govnih.gov
Electronic Properties : The electronic properties of the scaffold, particularly the basicity of the amino group, are fundamental to its mechanism of action. The ability of the nitrogen to become protonated allows for strong electrostatic interactions with negatively charged residues or dipoles in the binding site. The introduction of substituents can modulate the pKa of the amino group, thereby influencing the proportion of the compound that is charged at physiological pH and affecting its interaction with the target and its membrane permeability. The hydroxyl group also contributes to the electronic profile by providing a hydrogen bond donor and acceptor, enhancing polar interactions. nih.gov
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
To better understand and predict the biological activity of adamantane derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in modern drug discovery for designing new compounds with potentially improved potency. mdpi.comnih.gov
For classes of compounds including adamantane derivatives, various QSAR methods have been employed:
3D-QSAR : Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), have been used to model the antiviral activity of amino adamantane analogues. mdpi.com CoMFA models correlate the biological activity of molecules with their 3D steric and electrostatic fields. These studies help to visualize the regions around the scaffold where bulky or electropositive/electronegative groups would be favorable or unfavorable for activity, thereby guiding the design of new derivatives. mdpi.com
Chemometric Tools : Other QSAR studies on adamantane derivatives have utilized various chemometric tools, including Factor Analysis-based Multiple Linear Regressions (FA-MLR), Principal Component Regression Analysis (PCRA), and Genetic Algorithm-Partial Least Squares (GA-PLS). nih.gov These analyses identify the most significant molecular descriptors that influence biological activity. For a series of azolo-adamantanes with anti-influenza A virus activity, GA-PLS analysis indicated that topological, constitutional, and geometrical parameters were the most significant descriptors influencing their potency. nih.gov
These QSAR models are validated internally (e.g., using cross-validation techniques like leave-one-out) and externally (using a test set of molecules not included in the model generation). A high correlation coefficient (R²) for the training set and a high predictive correlation coefficient (Q²) for the test set indicate a robust and predictive model. nih.gov For example, one GA-PLS model for azolo-adamantanes could explain 85% and predict 77% of the variances in the activity data, demonstrating its statistical quality and predictive power. nih.gov Such models provide deeper insight into the mechanism of action by highlighting the key physicochemical properties driving biological activity. nih.gov
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. While specific docking studies for 2-[(Adamantan-1-ylmethyl)-amino]-ethanol are not extensively detailed in publicly available literature, the general principles of docking adamantane-containing ligands are well-established.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, stability, and reactivity of molecules. These methods are invaluable for understanding the intrinsic properties of a compound like this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen and oxygen atoms of the amino-ethanol moiety. The LUMO, on the other hand, would be distributed over the more electron-deficient parts of the molecule. A larger HOMO-LUMO gap would imply higher stability and lower chemical reactivity.
Table 1: Hypothetical HOMO-LUMO Energy Values
| Parameter | Energy (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 9.7 |
Note: The values presented in this table are illustrative and would need to be determined through specific quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to stabilizing intramolecular interactions.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP surface would show negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential (colored blue), making them susceptible to nucleophilic attack. The adamantyl cage, being largely nonpolar, would show a more neutral potential.
Vibrational Spectroscopy Predictions (IR, Raman)
Theoretical vibrational spectroscopy, based on quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions.
For this compound, the calculated IR spectrum would show characteristic peaks for O-H and N-H stretching, C-H stretching of the adamantyl group and the ethyl chain, and various bending and rocking vibrations. Comparing the theoretical spectrum with an experimental one can help to confirm the molecular structure and identify different conformational isomers.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3500-3700 |
| N-H | Stretching | 3300-3500 |
| C-H (Adamantyl) | Stretching | 2850-3000 |
| C-N | Stretching | 1000-1250 |
| C-O | Stretching | 1050-1150 |
Note: These are approximate ranges and the precise values would be obtained from specific computational outputs.
Molecular Dynamics Simulations to Elucidate Ligand-Receptor Complex Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a ligand within a receptor's binding site over time. While specific MD simulation studies for this compound are not widely reported, the methodology offers powerful insights.
An MD simulation of this compound complexed with a target protein would start with the docked pose obtained from molecular docking. The simulation would then track the movements of all atoms in the system over a period of nanoseconds or longer. This allows for the assessment of the stability of the ligand-protein complex, the persistence of key interactions (like hydrogen bonds), and the conformational flexibility of both the ligand and the protein upon binding. Such simulations are crucial for validating docking results and understanding the thermodynamic basis of binding.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is fundamental to verifying the identity of the synthesized molecule by probing its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of "2-[(Adamantan-1-ylmethyl)-amino]-ethanol". Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the unambiguous assignment of each atom in the structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The spectrum of this compound is characterized by distinct signals corresponding to the adamantyl cage, the methylene (B1212753) bridge, and the ethanolamine (B43304) chain. The adamantyl group's protons typically appear as a set of broad multiplets in the upfield region (δ 1.5-2.0 ppm) due to their rigid, overlapping cage structure. The methylene protons of the adamantylmethyl group (Ad-CH₂-N) would be expected around δ 2.2-2.4 ppm. The two methylene groups of the ethanolamine moiety (-NCH₂CH₂OH) would present as triplets, with the group adjacent to the nitrogen appearing around δ 2.7 ppm and the one adjacent to the hydroxyl group at approximately δ 3.6 ppm. The protons of the amine (NH) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The adamantyl cage shows four distinct signals corresponding to its methine (CH) and methylene (CH₂) carbons. The quaternary carbon of the adamantyl group attached to the side chain would also be visible. Key signals for the side chain include the adamantyl-methylene carbon, the two methylene carbons of the ethanolamine unit, and the carbons of the adamantyl cage itself.
2D-NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. hmdb.ca The Correlation Spectroscopy (COSY) experiment would show correlations between adjacent protons, for instance, between the -NCH₂- and -CH₂OH protons of the ethanolamine chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantyl CH (Bridgehead) | ~1.75 | ~38.5 |
| Adamantyl CH₂ (Primary) | ~1.67 | ~28.5 |
| Adamantyl CH₂ (Secondary) | ~1.58 | ~40.5 |
| Adamantyl Quaternary C | - | ~32.0 |
| Ad-C H₂-N | ~2.25 | ~58.0 |
| N-C H₂-CH₂OH | ~2.75 | ~52.0 |
| N-CH₂-C H₂OH | ~3.60 | ~60.5 |
| NH | Variable (Broad) | - |
| OH | Variable (Broad) | - |
| Note: Predicted values are based on analysis of similar adamantane (B196018) and ethanolamine structures. Actual values may vary depending on solvent and experimental conditions. |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural features. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibration of the secondary amine. researchgate.netnih.gov The aliphatic C-H stretching vibrations of the adamantyl cage and the ethyl chain would appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). nih.govresearchgate.net Other important signals include the C-O stretching vibration around 1050 cm⁻¹ and the C-N stretching vibration in the 1200-1100 cm⁻¹ region. spectrabase.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The adamantane cage, being highly symmetric and rich in C-C and C-H bonds, produces strong and characteristic Raman signals. chemicalbook.comrsc.org These signals are useful for confirming the integrity of the adamantane moiety within the final compound.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretch, hydrogen-bonded | 3400 - 3200 (Broad) |
| N-H (Sec. Amine) | Stretch | 3400 - 3200 (Overlapped) |
| C-H (Adamantyl) | Stretch | 2950 - 2850 (Strong) |
| C-O (Alcohol) | Stretch | ~1050 |
| C-N (Amine) | Stretch | ~1150 |
| Note: Values are typical ranges and can be influenced by the molecular environment and sample state. |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions. This technique is primarily used for compounds containing chromophores, such as conjugated systems or aromatic rings. The structure of "this compound" consists solely of saturated aliphatic rings and chains (adamantane and ethanolamine). It lacks any significant chromophore that would absorb light in the 200–800 nm range. shimadzu.com Therefore, the compound is expected to be transparent in a standard UV-Vis spectrum, a finding that is itself a useful piece of characterization data, confirming the absence of aromatic or other UV-active impurities. researchgate.net
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural fragments of a molecule. The molecular formula of the compound is C₁₃H₂₃NO, giving it a monoisotopic mass of approximately 209.33 Da.
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is ideal for determining the molecular weight of polar molecules like this amino alcohol. ub.edunih.gov In positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 210.3. Tandem MS (MS/MS) experiments on this ion can induce fragmentation to further confirm the structure. rsc.org
Gas Chromatography-Mass Spectrometry (GC/MS): This technique combines the separation power of GC with the detection capabilities of MS. Under electron ionization (EI), a hard ionization technique, the molecule undergoes predictable fragmentation. A hallmark of adamantane-containing compounds is the formation of a highly stable adamantyl cation at m/z 135. researchgate.net Other expected fragments would result from cleavage of the ethanolamine side chain.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Ionization Method |
| ~210.3 | [M+H]⁺ (Protonated Molecule) | ESI |
| ~209.3 | [M]⁺ (Molecular Ion) | EI |
| 178.2 | [M-CH₂OH]⁺ | EI |
| 150.2 | [M-CH₂CH₂OH]⁺ | EI |
| 135.1 | [C₁₀H₁₅]⁺ (Adamantyl Cation) | EI |
| Note: Fragmentation patterns help to piece together the molecular structure. |
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific crystal structure for this compound has not been reported in the primary literature, numerous studies on closely related adamantane derivatives containing amide, amino, and alcohol functionalities have been published. researchgate.netmdpi.comresearchgate.netnih.gov These studies show that adamantane derivatives commonly crystallize in systems such as monoclinic or triclinic. mdpi.comnih.gov The crystal packing is often stabilized by a network of hydrogen bonds, particularly when functional groups like -OH and -NH are present. researchgate.netresearchgate.net For example, in the crystal structures of N-(adamantan-1-yl)amides, N–H···O hydrogen bonds are a dominant feature, leading to the formation of supramolecular chains. researchgate.net The adamantane moiety itself contributes to crystal stability through numerous van der Waals interactions. nih.gov
The structural data obtained from X-ray crystallography is fundamental for understanding structure-activity relationships and for rational drug design.
Table 2: Representative X-ray Crystallographic Data for an Adamantane Derivative
| Parameter | 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Source |
| Chemical Formula | C₁₈H₂₉N₃OS | mdpi.com |
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 10.0335 (4) | mdpi.com |
| b (Å) | 10.5908 (4) | mdpi.com |
| c (Å) | 10.8352 (4) | mdpi.com |
| α (°) | 62.404 (3) | mdpi.com |
| β (°) | 81.657 (3) | mdpi.com |
| γ (°) | 71.956 (3) | mdpi.com |
| Volume (ų) | 967.54 (7) | mdpi.com |
| Z | 2 | mdpi.com |
| Temperature (K) | 160 | mdpi.com |
This table provides an example of crystallographic data for a complex adamantane derivative. It is representative of the type of data that would be obtained for this compound if suitable crystals were analyzed.
Preclinical Pharmacokinetic and Metabolic Profiling
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Relevant Preclinical Models
Specific ADME data for 2-[(Adamantan-1-ylmethyl)-amino]-ethanol in preclinical models has not been published.
In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes and Other Enzyme Systems
There are no specific in vitro metabolic stability studies published for this compound.
However, studies on other N-adamantyl-substituted compounds provide insights into potential metabolic pathways. For instance, research on an N-adamantyl urea-based soluble epoxide hydrolase inhibitor, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), using in vitro systems, revealed several major sites for phase I metabolism. nih.gov These included oxidations on the adamantane (B196018) group itself, as well as on the urea (B33335) nitrogen atoms and cleavage of the polyethylene (B3416737) glycol chain. nih.gov Cytochrome P450 (CYP) 3A4 was identified as a primary enzyme responsible for the metabolism of this particular adamantane-containing compound. nih.gov
It is plausible that this compound could also undergo oxidation on the adamantane ring. The ethanol (B145695) group could be a site for oxidation to the corresponding aldehyde and then carboxylic acid, or it could undergo conjugation reactions. The amino group could also be a site for metabolism.
A study on a diamine-containing compound highlighted the potential for artifact formation during in vitro metabolism studies. When methanol (B129727) or ethanol were used as solvents in microsomal incubations, they were metabolized to formaldehyde (B43269) or acetaldehyde. These aldehydes then condensed with the diamine compound, forming an imidazolidine (B613845) ring that was not a true metabolite. nih.gov This underscores the importance of careful experimental design in in vitro metabolic studies.
Table 1: Potential Metabolic Pathways for Adamantane-Containing Compounds
| Metabolic Reaction | Potential Site on this compound | Enzyme Family | Reference |
| Hydroxylation | Adamantane ring | Cytochrome P450 | nih.gov |
| Oxidation | Ethanol group to aldehyde/carboxylic acid | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Inferred |
| N-dealkylation | Amino group | Cytochrome P450 | Inferred |
| Conjugation (e.g., Glucuronidation) | Ethanol group, Amino group | UGTs | Inferred |
Blood-Brain Barrier Permeability Assessment in Preclinical Models
No studies assessing the blood-brain barrier (BBB) permeability of this compound have been found.
The lipophilicity conferred by the adamantane group could potentially facilitate passage across the BBB. However, other factors such as hydrogen bonding capacity and interactions with efflux transporters like P-glycoprotein also play a crucial role in determining brain penetration. Chronic ethanol exposure has been shown to induce neuroinflammation and damage to the BBB. nih.gov However, this relates to the effects of consuming ethanol as a beverage and is not directly relevant to the permeability of a compound containing an ethanol functional group.
Characterization of Excretion Pathways in Animal Studies
There is no published information on the excretion pathways of this compound in animal models.
Generally, the route of excretion (renal or biliary) is determined by the physicochemical properties of the parent drug and its metabolites, such as molecular weight and polarity. Hydrophilic metabolites are typically excreted via the kidneys, while larger, more lipophilic compounds and their conjugates are often eliminated through bile. In a study of an N-adamantyl urea-based compound in rodents, metabolites resulting from hydroxylation of the adamantyl group were found in the blood, while a metabolite formed from cleavage and oxidation of a different part of the molecule was the major metabolite identified in urine. nih.gov
Q & A
Q. How can computational thermodynamics predict physicochemical properties (e.g., vaporization enthalpy) of this compound?
- Methodology : Apply group contribution methods (e.g., Joback or Benson) or quantum mechanics (QM) calculations. highlights the "centerpiece" approach for estimating vaporization enthalpies of structurally similar ethanolamines. Software like COSMO-RS or Gaussian can model solvation energies and phase behavior, validated against experimental DSC/TGA data .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodology : For antiviral or antimicrobial studies:
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293).
- Target Binding : Molecular docking (AutoDock Vina) against viral envelope proteins (e.g., flavivirus E-protein) using PDB structures.
- Bioactivity : Dose-response curves (IC) in enzyme inhibition assays (e.g., neuraminidase for influenza). Adamantane’s rigidity may enhance binding to hydrophobic pockets .
Data Presentation Guidelines
- Tables : Include raw spectral data (chemical shifts, coupling constants) and processed results (e.g., purity percentages, IC values).
- Figures : SC-XRD ellipsoid plots (CIF files), dose-response curves, and molecular docking poses.
- Ethics : Adhere to open-data principles while anonymizing sensitive biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
